molecular formula C16H30O2 B12445460 12-Tetradecen-1-ol, acetate, (12E)-

12-Tetradecen-1-ol, acetate, (12E)-

Cat. No.: B12445460
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tetradec-12-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : (12E)-12-Tetradecen-1-ol (1.0 equiv)
  • Reagent : Acetic anhydride (1.2 equiv)
  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)
  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Temperature : Reflux (65–80°C)
  • Time : 8–12 hours

Post-reaction workup includes neutralization with sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography or distillation. This method is favored for its simplicity but requires high-purity starting alcohol, which itself demands stereoselective synthesis.

Multi-Step Organic Synthesis from Decanediol and Crotyl Alcohol

A patent by CN103288635A outlines a six-step synthesis starting from 1,10-decanediol and crotyl alcohol, achieving an overall yield of 62.8%.

Stepwise Protocol

  • Protection of Decanediol :

    • 1,10-Decanediol is converted to 10-bromo-1-decanol tetrahydropyran ether using tetrahydropyran (THP) and p-toluenesulfonic acid.
    • Yield: 89%.
  • Grignard Coupling :

    • Crotyl alcohol is reacted with the protected decanol derivative via a Grignard reagent (Mg, THF, −78°C).
    • Palladium acetate (0.003 mol%) enhances cross-coupling efficiency.
    • Yield: 85%.
  • Deprotection and Esterification :

    • Tetrahydropyran ether is cleaved using p-toluenesulfonic acid in THF, followed by acetylation with acetic anhydride.
    • Yield: 95%.

This route avoids double-bond isomerization by preserving stereochemistry through protective group strategies.

Wittig Reaction with Optimized Solvent Systems

Recent improvements employ a Wittig reaction using ω-bromoalkoxy triphenylphosphonium salts. A three-solvent system (toluene/THF/hexane) reduces side reactions and improves yield to 70–75%.

Key Modifications

  • Solvent Ratio : Toluene:THF:hexane (3:2:1) lowers freezing point, ensuring homogeneity at −30°C.
  • Base : Sodium bis(trimethylsilyl)amide (NaHMDS) replaces traditional alkoxides, minimizing elimination byproducts.
  • Workup : Glacial acetic acid quenches the reaction, preventing aldehyde condensation.

Stereoselective Synthesis via Palladium-Catalyzed Cross-Coupling

For industrial-scale production, palladium-catalyzed cross-coupling of alkenyl zirconium intermediates with alkenyl halides ensures >98% trans-selectivity.

Protocol Highlights

  • Catalyst : Pd(OAc)₂ (2 mol%) with triethylamine.
  • Substrate : (E)-12-Bromotetradecene and vinyl acetate.
  • Solvent : Dimethylformamide (DMF), 80°C, 24 hours.
  • Yield : 78%.

Comparative Analysis of Methods

Method Steps Yield (%) Stereoselectivity Scalability
Esterification 1 85–92 Dependent on input Lab-scale
Multi-Step Synthesis 6 62.8 High Industrial
Wittig Reaction 3 70–75 Moderate Lab/Industrial
Pd-Catalyzed Coupling 2 78 >98% E Industrial

Practical Considerations

  • Cost : Multi-step synthesis uses inexpensive decanediol but requires higher operational costs.
  • Purity : Silica gel chromatography is critical for removing triphenylphosphine oxide byproducts.
  • Safety : Acetic anhydride and NaHMDS necessitate strict handling under inert conditions.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the acetate group yields the corresponding alcohol, (12E)-12-tetradecen-1-ol.
Conditions :

  • Acidic hydrolysis: Aqueous citric acid (1 L) at 25–30°C, followed by neutralization with NaOH .

  • Basic hydrolysis: Dilute sodium hydroxide (pH adjustment to basic conditions) .
    Outcome :

  • Quantitative conversion to the alcohol with retention of the E-configuration at the double bond .

Esterification/Transesterification

The alcohol form undergoes re-esterification to produce derivatives.
Conditions :

  • Acetic anhydride at 110°C for 2–4 hours .

  • Catalyzed by p-toluenesulfonic acid (p-TSA) in methanol .
    Outcome :

  • High yield (64–75%) of acetate or other esters, depending on the anhydride used .

Hydrogenation

Catalytic hydrogenation targets the C12–C13 double bond.
Conditions :

  • H₂ gas (1 atm) with palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts .
    Outcome :

  • Saturated product tetradec-1-yl acetate (C₁₆H₃₂O₂) with loss of alkene functionality .

Epoxidation

The double bond reacts with peracids to form epoxides.
Conditions :

  • m-Chloroperbenzoic acid (m-CPBA) in methylene chloride at room temperature .
    Outcome :

  • Epoxide formation at the 12,13-position, confirmed by GC-MS (98% purity) .

Oxidation

Controlled oxidation converts the terminal alcohol (post-hydrolysis) to an aldehyde.
Conditions :

  • Pyridinium chlorochromate (PCC) in dichloromethane .

  • Swern oxidation (oxalyl chloride/DMSO) .
    Outcome :

  • (12E)-12-tetradecenal with 83:17 E/Z isomer retention .

Table 1: Reaction Conditions and Outcomes

ReactionReagents/ConditionsYield (%)Isomer Retention (E/Z)Source
HydrolysisCitric acid, NaOH (pH 10–12)95–98100:0
EsterificationAcetic anhydride, 110°C64–7583:17
HydrogenationH₂, Pd/C (1 atm)90–95N/A
Epoxidationm-CPBA, CH₂Cl₂, 25°C8579:21
OxidationPCC, CH₂Cl₂6783:17

Grignard Reactions

The alcohol intermediate participates in carbon-carbon bond-forming reactions.
Example :

  • Reaction with pentenyl isobutyrate in THF using LiCuBr₂ catalyst yields elongated diene alcohols .
    Conditions :

  • Grignard reagent (e.g., Mg-pentenyl) at 25–30°C, LiCuBr₂ catalyst (4–10 mol%) .
    Outcome :

  • Diene alcohols (70:30 8E,10E/8Z,10E isomer ratio) in 55% yield .

Biological Degradation

Enzymatic hydrolysis by esterases (e.g., in insect pheromone systems) cleaves the acetate group.
Outcome :

  • Release of (12E)-12-tetradecen-1-ol, a pheromone component in Lepidoptera .

Scientific Research Applications

(E)-Tetradec-12-enyl acetate, also known as 12-Tetradecen-1-ol, 1-acetate, (12E)-, is an organic compound with the molecular formula C16H30O2C_{16}H_{30}O_2 and a molecular weight of approximately 254.4082 g/mol. It is characterized by a long carbon chain with a double bond at the 12th position and an acetate functional group.

Scientific Research Applications

While (E)-Tetradec-12-enyl acetate is not commonly used in scientific research, it has been studied in some areas. Studies indicate that it significantly influences mating patterns in target species like the corn borer moth. Investigations into its antioxidant capacity suggest potential interactions with cellular mechanisms involved in oxidative stress responses. Further studies are warranted to explore its broader biological interactions.

Pheromonal Communication

(E)-Tetradec-12-enyl acetate exhibits biological activities, particularly in pheromonal communication, and is recognized as a pheromone for the corn borer moth, playing a crucial role in mating behaviors. The objective of one study was to identify and carry out a field testing of the sex pheromone composition of the mahogany shoot borer, Hypsipyla grandella . Field trials were carried out as follows: in the municipality of Fraiburgo (27º01'S, 50º55'W), SC, Brazil, from January to March 2012, and from January to March 2014; and in the municipality of Garça (22°12'S, 49°39'W), SP, Brazil, from October to November 2013 .

Insect Pheromone

(9Z,12E)-9,12-Tetradecadienyl acetate is used as an insect pheromone for Plodia interpunctella (Indian meal moth) and Spodoptera litura (Tobacco cutworm) .

Antioxidant Properties

Preliminary studies suggest potential antioxidant properties, which may have implications for its use in biomedical applications. Its interaction with biological systems indicates that it may influence various physiological processes, although further research is needed to fully elucidate these effects.

Biological Interactions

Research on (E)-Tetradec-12-enyl acetate's interactions primarily focuses on its role as a pheromone and its effects on insect behavior.

Structural Similarities

Several compounds share structural similarities with (E)-tetradec-12-enyl acetate:

Compound NameStructure TypeUnique Features
(Z)-11-Tetradecenyl AcetateUnsaturated Fatty AcidDifferent geometric configuration at the double bond
Tetradecyl AcetateSaturated Fatty AcidLacks double bond; more stable but less reactive
Dodecyl AcetateShorter Carbon ChainFewer carbons; different physical properties
Hexadecenoic AcidLonger Carbon ChainContains a double bond but differs in carbon length

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : (E)-Tetradec-12-en-1-yl acetate
  • CAS Registry Number : 35153-21-0
  • Molecular Formula : C₁₆H₃₀O₂
  • Molecular Weight : 254.41 g/mol
  • Structure : A 14-carbon chain with a terminal acetate group and a trans (E)-configured double bond at the 12th position.

Physical and Chemical Properties

  • Boiling Point : 316.2°C at 760 mmHg
  • Density : 0.878 g/cm³
  • Flash Point : 87.2°C

Applications
Primarily used in industrial and scientific research, particularly as a pheromone component in pest control. For example, blends containing this compound are critical for attracting male moths like Hypsipyla grandella and Spodoptera cosmopoliensis .

Structural Analogues

A. Positional and Stereoisomers
Compound Name CAS Number Double Bond Position/Configuration Molecular Formula Molecular Weight (g/mol) Key Uses/Notes
(9Z,12E)-9,12-Tetradecadienyl acetate 30507-70-1 9Z,12E C₁₆H₂₈O₂ 252.39 Pheromone for H. grandella; part of quaternary blends .
(Z,E)-9,12-Tetradecadienyl acetate 31654-77-0 9Z,12E C₁₆H₂₈O₂ 252.39 EPA-registered biopesticide (CheckMate BAW) .
7-Dodecenyl acetate (7E) 16677-06-8 7E (12-carbon chain) C₁₄H₂₆O₂ 226.36 Used as "looplure" in pest control .
(E)-12-Tetradecen-9-yn-1-ol acetate 71394-01-9 12E, 9-yne C₁₆H₂₆O₂ 250.38 Intermediate in organic synthesis; triple bond increases reactivity .
B. Functional Group Variations

Biological Activity

12-Tetradecen-1-ol, acetate, (12E)- is an unsaturated fatty acid derivative notable for its biological activity, particularly as a pheromone in various insect species. This compound plays a significant role in chemical communication, influencing mating behaviors and ecological interactions. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

12-Tetradecen-1-ol, acetate, (12E)- has the molecular formula C16H30O2 and a molecular weight of approximately 254.4082 g/mol. The structure features a long carbon chain with a double bond at the 12th position and an acetate functional group, which enhances its reactivity and solubility.

PropertyValue
Molecular FormulaC16H30O2
Molecular Weight254.4082 g/mol
Boiling PointApprox. 320.8ºC
DensityApprox. 0.916 g/cm³

Pheromonal Communication

One of the primary biological activities of 12-Tetradecen-1-ol, acetate, (12E)- is its function as a pheromone in insects, particularly in the mating behavior of the corn borer moth (Ostrinia nubilalis). Research indicates that this compound is crucial for attracting mates and facilitating reproductive isolation among species. The mechanism involves binding to specific olfactory receptors in insects, triggering behavioral responses essential for mating.

Antioxidant Properties

Preliminary studies suggest that 12-Tetradecen-1-ol, acetate may possess antioxidant properties. These properties could have implications for its use in biomedical applications, potentially aiding in the prevention of oxidative stress-related diseases. However, further research is needed to fully elucidate these effects.

The biological activity of 12-Tetradecen-1-ol, acetate primarily involves its interaction with olfactory receptors. The double bond configuration and the acetate group are critical for binding to these receptors, initiating a cascade of biochemical events that result in behavioral responses such as attraction or repulsion .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 12-Tetradecen-1-ol, acetate, it is helpful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
(Z)-Tetradec-12-enyl acetateUnsaturated Fatty AcidDifferent olfactory properties
Tetradecyl acetateSaturated Fatty AcidLacks double bond; less reactive
Dodecyl acetateShorter Carbon ChainDifferent physical properties
Hexadecenoic AcidLonger Carbon ChainContains double bond but differs in length

The E-configuration of 12-Tetradecen-1-ol, acetate is particularly important for its biological function as it provides a distinct spatial arrangement critical for its pheromonal activity .

Case Studies

Several studies have highlighted the role of 12-Tetradecen-1-ol, acetate in insect behavior:

  • Insect Attraction : A study demonstrated that traps baited with this pheromone significantly increased captures of male corn borer moths compared to control traps without the pheromone .
  • Ecological Impact : Research indicated that the presence of this compound affects not only mating success but also population dynamics within pest species, suggesting potential applications in pest management strategies.
  • Antioxidant Research : Investigations into the antioxidant capabilities revealed that while there are indications of activity against free radicals, more comprehensive studies are required to confirm these effects and explore potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-12-Tetradecen-1-ol acetate, and what methodological considerations are critical for purity?

  • Methodology : The compound is synthesized via esterification of (E)-12-Tetradecen-9-yn-1-ol with acetic acid under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction conditions (e.g., solvent choice, temperature) must optimize stereochemical retention at the 12E position. Post-synthesis purification via fractional distillation or column chromatography is recommended to remove byproducts like unreacted alcohol or diastereomers .
  • Key Data : Yield typically ranges 70-85% under inert atmospheres. Purity verification requires GC-MS (retention time: ~12.3 min) or chiral HPLC .

Q. What analytical techniques are most reliable for characterizing (E)-12-Tetradecen-1-ol acetate and resolving structural ambiguities?

  • Techniques :

  • GC-MS : Quantifies purity and identifies contaminants using electron ionization (EI) at 70 eV. Base peak at m/z 196 corresponds to the loss of acetate .
  • NMR : 1H^1H-NMR (CDCl₃) shows diagnostic signals: δ 5.35–5.45 (m, 2H, CH₂=CH), δ 4.05 (t, 2H, CH₂O), δ 2.05 (s, 3H, CH₃COO) .
  • IR : Strong C=O stretch at 1740 cm⁻¹ confirms ester functionality .

Q. What is the compound’s role in pheromone research, and how is its bioactivity validated experimentally?

  • Application : Acts as a sex pheromone component in Lepidoptera species (e.g., Chilo suppressalis). Bioassays involve electroantennography (EAG) and wind-tunnel trials to measure male moth attraction .
  • Validation : Dose-response curves (0.1–10 μg) and enantiomeric specificity tests (Z/E isomer comparison) are critical to confirm activity .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of (E)-12-Tetradecen-1-ol acetate to minimize Z-isomer contamination?

  • Approach :

  • Use Lindlar catalyst for partial hydrogenation of the 9-yn precursor to ensure E-configuration at C12.
  • Monitor reaction progress via FTIR to track alkyne reduction (disappearance of ~3300 cm⁻¹ C≡CH stretch) .
    • Data :
CatalystReaction Time (h)E:Z Ratio
Lindlar498:2
P-2 Ni685:15

Q. How do researchers resolve contradictions in reported vapor pressure data for (E)-12-Tetradecen-1-ol acetate?

  • Issue : Discrepancies arise from measurement techniques (e.g., static vs. dynamic methods).
  • Resolution :

  • Use gas-saturation methodology (NIST-approved) to minimize thermal degradation.
  • Literature values: 0.12 Pa at 25°C (Koutek et al., 1997) vs. 0.09 Pa (Olsson et al., 1983) .
    • Recommendation : Validate equipment calibration with reference compounds (e.g., n-alkanes) .

Q. What environmental fate studies are required for (E)-12-Tetradecen-1-ol acetate in agroecological systems?

  • Protocols :

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via LC-MS for oxidation products (e.g., epoxides).
  • Soil Half-life : Aerobic biodegradation tests (OECD 307) show t₁/₂ = 7–14 days, depending on microbial activity .
    • Ecotoxicity : LC₅₀ for Daphnia magna is >10 mg/L, indicating low acute toxicity .

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